molecular formula C7H14O B14403392 2-(3-Methylbutan-2-yl)oxirane CAS No. 88416-20-0

2-(3-Methylbutan-2-yl)oxirane

Cat. No.: B14403392
CAS No.: 88416-20-0
M. Wt: 114.19 g/mol
InChI Key: AFQRTZMHQZXZIW-UHFFFAOYSA-N
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Description

2-(3-Methylbutan-2-yl)oxirane is an organic compound belonging to the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a 3-methylbutan-2-yl group attached to the oxirane ring. The presence of the epoxide ring imparts significant reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutan-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-methylbut-2-ene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutan-2-yl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can attack the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Functionalized Products: Various substituted compounds formed through nucleophilic substitution.

Scientific Research Applications

2-(3-Methylbutan-2-yl)oxirane finds applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins, where its reactivity is harnessed to create cross-linked materials with desirable properties.

Mechanism of Action

The reactivity of 2-(3-Methylbutan-2-yl)oxirane is primarily due to the strained three-membered epoxide ring. This ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile interacting with the oxirane ring.

Comparison with Similar Compounds

Similar Compounds

  • cis-2,3-Epoxybutane
  • trans-2,3-Epoxybutane
  • 1,2-Epoxybutane
  • 1,2,3,4-Diepoxybutane
  • 3,3-Dimethylepoxybutane

Uniqueness

2-(3-Methylbutan-2-yl)oxirane is unique due to the presence of the 3-methylbutan-2-yl group, which influences its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other oxirane compounds, making it a valuable intermediate in specific synthetic applications.

Properties

CAS No.

88416-20-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)oxirane

InChI

InChI=1S/C7H14O/c1-5(2)6(3)7-4-8-7/h5-7H,4H2,1-3H3

InChI Key

AFQRTZMHQZXZIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1CO1

Origin of Product

United States

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